![molecular formula C10H9BrN2O2 B577796 Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1215504-30-5](/img/structure/B577796.png)

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

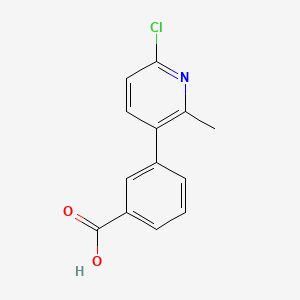

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, such as Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, has been achieved through a two-step one-pot reaction of heterocyclic amines and N, N -dimethylformamide dimethyl acetate with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .Molecular Structure Analysis

The InChI code for Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a solid compound . It has a molecular weight of 269.1 . The compound should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate. Here is a comprehensive analysis focusing on several unique applications:

Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates, which are crucial components in the development of new drugs and treatments .

Organic Synthesis

It serves as a building block in organic synthesis, contributing to the creation of complex organic compounds through various chemical reactions .

Anticonvulsant Potential

Research suggests potential anticonvulsant properties, indicating its use in developing treatments for seizure disorders .

Anti-proliferative Activity

Docking studies have identified this compound as a potential agent against bacterial proliferation, specifically targeting S. pneumoniae .

Chemodivergent Synthesis

The compound is involved in chemodivergent synthesis processes, leading to the creation of diverse chemical structures under different reaction conditions .

Cancer Research

It has been evaluated for cancer activities by functionalizing the C-3 position of imidazo[1,2-a]pyridine derivatives, showing promise in oncological studies .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that 3-bromoimidazopyridines are obtained via one-pot tandem cyclization/bromination .

Biochemical Pathways

It’s known that the cyclization to form imidazopyridines is promoted by further bromination .

Result of Action

Compounds with an imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae .

Action Environment

It’s known that the compound should be stored at room temperature .

Propiedades

IUPAC Name |

ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZADKSDVGABGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=NC=C2Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679699 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate | |

CAS RN |

1215504-30-5 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)